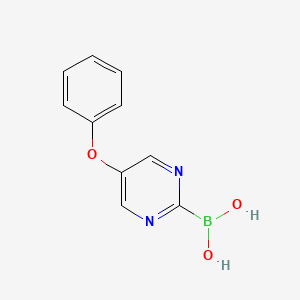

(5-Phenoxypyrimidin-2-yl)boronic acid

Description

Properties

Molecular Formula |

C10H9BN2O3 |

|---|---|

Molecular Weight |

216.00 g/mol |

IUPAC Name |

(5-phenoxypyrimidin-2-yl)boronic acid |

InChI |

InChI=1S/C10H9BN2O3/c14-11(15)10-12-6-9(7-13-10)16-8-4-2-1-3-5-8/h1-7,14-15H |

InChI Key |

OIKUSQJTJYOCQC-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=NC=C(C=N1)OC2=CC=CC=C2)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Phenoxypyrimidin 2 Yl Boronic Acid and Its Precursors

Retrosynthetic Analysis of the (5-Phenoxypyrimidin-2-yl)boronic Acid Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, two primary disconnections are considered, as illustrated below.

Scheme 1: Retrosynthetic Analysis of this compound

Disconnection 1 (C-B Bond): The most logical disconnection is at the carbon-boron bond. This suggests that the boronic acid can be formed from a corresponding 2-halo-5-phenoxypyrimidine (Intermediate A, where X is typically Br or I). This transformation is commonly achieved through metal-catalyzed borylation reactions or via a lithium-halogen exchange followed by quenching with a borate (B1201080) ester. vulcanchem.comnih.gov

Disconnection 2 (C-O Bond): The second key disconnection is the ether linkage. This bond can be formed via a nucleophilic aromatic substitution (SNAr) reaction. This approach involves reacting a 2,5-dihalopyrimidine with phenol (B47542) or sodium phenoxide. The regioselectivity of this substitution is a critical factor in the success of this strategy. stackexchange.commdpi.com

This analysis reveals two key stages in the synthesis: the formation of the 5-phenoxypyrimidine (B1459043) core and the subsequent introduction of the boronic acid group.

Synthesis of Halogenated Pyrimidine (B1678525) Intermediates Bearing the Phenoxy Moiety

The creation of the 2-halo-5-phenoxypyrimidine intermediate is a crucial step. This is typically accomplished through nucleophilic aromatic substitution on a dihalogenated pyrimidine precursor.

The primary strategy for synthesizing 5-phenoxypyrimidin-2-yl halides involves the selective reaction of a dihalopyrimidine with a phenoxide nucleophile. The choice of starting material is critical for achieving the desired regiochemistry. Starting with 2,5-dibromopyrimidine (B1337857) or 2-chloro-5-bromopyrimidine allows for the introduction of the phenoxy group at the 5-position, leaving the halogen at the 2-position ready for the subsequent boronation step.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient heterocyclic rings like pyrimidine. chemrxiv.orgnih.gov The pyrimidine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms.

In the context of synthesizing the 5-phenoxy intermediate, the reaction involves the displacement of a halide at the C5 position of a dihalopyrimidine by phenol or a phenoxide salt. The reaction is typically carried out in a polar aprotic solvent, such as DMF or DMSO, and often requires a base (e.g., K2CO3, NaH) to generate the more nucleophilic phenoxide ion.

Table 1: Conditions for Nucleophilic Aromatic Substitution

| Starting Material | Nucleophile | Base | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| 2,5-Dichloropyrimidine | Phenol | K2CO3 | DMF | 80-100 °C | 2-Chloro-5-phenoxypyrimidine (B2993232) |

It is important to note that in many pyrimidine systems, the C4 (and C6) position is more electrophilic and thus more reactive towards nucleophiles than the C2 position. stackexchange.com However, in a 2,5-dihalopyrimidine, the absence of a leaving group at the more activated C4/C6 positions directs the substitution to the available C5 position.

Boronation Reactions for the Introduction of Boronic Acid Functionality

Once the 2-halo-5-phenoxypyrimidine intermediate is secured, the final step is the introduction of the boronic acid group at the C2 position. Two principal methods are employed for this transformation: palladium-catalyzed cross-coupling and metalation-borylation routes.

The Miyaura borylation is a powerful and widely used palladium-catalyzed cross-coupling reaction for the synthesis of aryl and heteroaryl boronic acids or their esters. rsc.orgnih.gov This method involves the reaction of an aryl or heteroaryl halide (in this case, 2-bromo- or 2-iodo-5-phenoxypyrimidine) with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B2pin2).

The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The initially formed pinacol (B44631) boronate ester is then hydrolyzed to the desired boronic acid during aqueous workup or in a separate step.

Table 2: Typical Conditions for Miyaura Borylation

| Substrate | Boron Reagent | Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|---|

| 2-Bromo-5-phenoxypyrimidine | B2pin2 | Pd(dppf)Cl2 | dppf | KOAc | 1,4-Dioxane |

This method offers high functional group tolerance and generally provides good to excellent yields of the boronate ester. vulcanchem.com

Directed ortho-metalation (DoM) is an alternative strategy that relies on the deprotonation of an aromatic C-H bond directed by a nearby functional group (Directing Metalation Group, DMG). wikipedia.orgbaranlab.org The resulting organometallic intermediate, typically an aryllithium, is then trapped with an electrophile, such as a trialkyl borate, to form the boronic acid derivative. nih.govuwindsor.ca

For the 5-phenoxypyrimidine scaffold, the nitrogen atoms of the pyrimidine ring can act as a DMG, directing a strong base like n-butyllithium or lithium diisopropylamide (LDA) to deprotonate the adjacent C2 position. harvard.edu The reaction is performed at low temperatures (-78 °C) in an anhydrous ethereal solvent like THF. The resulting lithiated species is then quenched with triisopropyl borate, followed by acidic workup to yield this compound.

Table 3: Directed Ortho-Metalation (DoM) Route

| Substrate | Base | Solvent | Temperature | Boron Source |

|---|---|---|---|---|

| 5-Phenoxypyrimidine | n-BuLi/TMEDA | THF | -78 °C | B(OiPr)3 |

While this method avoids the need for a pre-halogenated substrate and a palladium catalyst, it is often limited by the requirement of strongly basic conditions and cryogenic temperatures, which may not be compatible with all functional groups.

Lithiation-Boronation Sequences for Arylboronic Acid Generation

A primary and effective method for generating arylboronic acids, including pyrimidine-based structures, is the lithiation-borylation sequence. This strategy involves the deprotonation of an aromatic ring with a strong organolithium base, followed by quenching the resulting aryllithium intermediate with a borate ester. bris.ac.uk

The general pathway for synthesizing a pyrimidine boronic acid via this method starts with a halogenated precursor, typically a bromopyrimidine. The process can be outlined in two main steps:

Lithiation : A suitable precursor, such as 2-chloro-5-phenoxypyrimidine or 2-bromo-5-phenoxypyrimidine, is treated with a potent organolithium reagent like n-butyllithium (n-BuLi). This reaction is conducted at very low temperatures, commonly -78°C, in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) to generate a highly reactive lithiated pyrimidine intermediate. vulcanchem.comresearchgate.net The choice of precursor and reaction conditions is critical to prevent side reactions.

Borylation : The aryllithium species is then reacted with an electrophilic boron source, most often a trialkyl borate like triisopropyl borate (B(OiPr)₃) or trimethyl borate (B(OMe)₃). vulcanchem.commdpi.com This forms a boronate complex.

Hydrolysis : The reaction is subsequently quenched with an acidic aqueous solution to hydrolyze the boronate ester, yielding the final this compound. vulcanchem.com

This sequence is a cornerstone in organoboron chemistry due to its reliability and the accessibility of the required reagents. bris.ac.uk The stereochemical outcome of such reactions can be highly controlled, although this is more relevant for chiral substrates. bris.ac.uknih.gov

Table 1: Typical Reagents and Conditions for Lithiation-Boronation

| Step | Reagent/Condition | Purpose |

| Precursor | 2-Halogenated-5-phenoxypyrimidine | Starting material for lithiation |

| Lithiation | n-Butyllithium (n-BuLi) | Deprotonation/Halogen-metal exchange |

| Tetrahydrofuran (THF) | Anhydrous solvent | |

| -78°C | Low temperature to control reactivity | |

| Borylation | Triisopropyl borate (B(OiPr)₃) | Boron source |

| Workup | Acidic aqueous solution | Hydrolysis to the boronic acid |

Transition Metal-Free Boronation Methods

While transition-metal-catalyzed reactions are prevalent in boronic acid synthesis, concerns over cost and potential metal contamination of the final products have spurred the development of metal-free alternatives. beilstein-journals.org These methods often rely on generating aryl radicals or other reactive intermediates without the need for a metal catalyst.

One emerging strategy involves the photoinduced borylation of aryl halides. This method uses visible light to promote the reaction between an aryl halide and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a photosensitizer or an in-situ formed donor-acceptor complex. rsc.orgnih.gov This approach is considered a green chemistry alternative as it often proceeds at room temperature and can sometimes be performed in aqueous media. rsc.org

Another transition-metal-free approach utilizes triarylbismuthines as sources of aryl radicals. beilstein-journals.org By heating a solution of a triarylbismuthine with a diboron reagent in the air, aryl radicals can be generated, which then react to form the desired arylboronate. beilstein-journals.org While not yet specifically documented for this compound, these methodologies present viable, innovative pathways for its synthesis.

Optimization of Reaction Conditions for High Yield and Selectivity

Achieving high yield and selectivity in the synthesis of this compound requires careful optimization of several reaction parameters. The control of stoichiometry, temperature, and the choice of reagents are paramount.

For lithiation-borylation sequences, key optimization points include:

Temperature Control : Maintaining a low temperature (e.g., -78°C) during the lithiation step is crucial to prevent decomposition of the organolithium intermediate and minimize side reactions. vulcanchem.com

Reagent Stoichiometry : The precise molar ratio of the organolithium reagent to the pyrimidine precursor must be controlled. An excess of the base can lead to multiple deprotonations or unwanted side reactions.

Solvent Purity : The use of strictly anhydrous solvents like THF is essential, as any trace of water will quench the highly reactive organolithium species, drastically reducing the yield. vulcanchem.com

Base and Water Stoichiometry : In some boronic ester syntheses, the stoichiometry of the base (e.g., K₃PO₄) and water can be manipulated to control the equilibrium between different boron species, thereby maximizing the yield of the desired product. nih.govstrath.ac.uk

Table 2: Optimization Parameters for Boronic Acid Synthesis

| Parameter | Condition | Rationale |

| Temperature | -78°C to 0°C | Stabilizes reactive intermediates, enhances selectivity. vulcanchem.com |

| Solvent | Anhydrous THF | Prevents quenching of organometallic reagents. vulcanchem.com |

| Base | K₃PO₄ (in some methods) | Controls reaction equilibria and sequesters water. nih.govstrath.ac.uk |

| Boron Source | Triisopropyl borate | Common, effective borylating agent. vulcanchem.com |

| Water Content | Controlled addition | Can influence speciation and final product yield. nih.govstrath.ac.uk |

Purification and Isolation Techniques for this compound

The purification of boronic acids can be challenging due to their polarity and tendency to undergo protodeboronation or form anhydride (B1165640) trimers (boroxines). vulcanchem.com Effective isolation techniques are critical to obtaining the compound in high purity.

A common and effective purification method involves an acid-base extraction sequence. researchgate.netgoogle.com This process leverages the acidic nature of the boronic acid group.

The crude reaction mixture is treated with a base (e.g., sodium hydroxide) to form the corresponding boronate salt, which is typically soluble in water. google.com

Organic impurities are then removed by extraction with an organic solvent like diethyl ether or diisopropyl ether. google.com

The aqueous layer containing the pure boronate salt is then acidified (e.g., with HCl), causing the purified boronic acid to precipitate out of the solution. google.com

The solid product can then be isolated by filtration, washed, and dried. google.com

Recrystallization is another widely used technique to achieve high purity. A suitable solvent system, such as a mixture of n-propanol and water, can be used to recrystallize the crude product, yielding the boronic acid as a crystalline solid. vulcanchem.com Due to their sensitivity to moisture, purified boronic acids should be stored in a dry environment, often at low temperatures, to prevent degradation. vulcanchem.com

Reactivity and Chemical Transformations of 5 Phenoxypyrimidin 2 Yl Boronic Acid

Cross-Coupling Reactions Utilizing (5-Phenoxypyrimidin-2-yl)boronic Acid

This compound is structurally suited to participate in various cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling with Diverse Electrophilic Partners

It is anticipated that this compound would serve as an effective nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This would allow for the formation of a C-C bond between the pyrimidine (B1678525) ring and a variety of electrophilic partners. Potential electrophiles would include aryl, heteroaryl, vinyl, and alkyl halides (Br, Cl, I) or triflates. The reaction would yield complex molecules incorporating the 5-phenoxypyrimidine (B1459043) moiety, which is a valuable scaffold in medicinal chemistry.

Table 1: Hypothetical Suzuki-Miyaura Cross-Coupling Reactions of this compound

| Electrophilic Partner (Ar-X) | Expected Product | Potential Application Area |

|---|---|---|

| 4-Bromotoluene | 2-(4-Methylphenyl)-5-phenoxypyrimidine | Materials Science, Medicinal Chemistry |

| 3-Iodopyridine | 5-Phenoxy-2-(pyridin-3-yl)pyrimidine | Medicinal Chemistry, Ligand Synthesis |

| 1-Bromo-4-nitrobenzene | 2-(4-Nitrophenyl)-5-phenoxypyrimidine | Organic Synthesis Intermediate |

Ligand and Catalyst Systems Affecting Coupling Efficiency and Selectivity

The success of Suzuki-Miyaura couplings heavily relies on the choice of the palladium catalyst and the associated ligands. For a heteroaryl boronic acid like this compound, the catalyst system is crucial for achieving high efficiency and selectivity.

Palladium Precursors : Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. The selection often depends on the specific substrates and reaction conditions.

Phosphine (B1218219) Ligands : Electron-rich and bulky phosphine ligands are generally effective for coupling reactions involving heteroaryl compounds. Ligands such as SPhos, XPhos, and RuPhos could potentially enhance the catalytic activity by facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of ligand can also mitigate side reactions like protodeboronation.

Table 2: Potential Catalyst and Ligand Systems for Coupling with this compound

| Palladium Source | Ligand | Potential Advantage |

|---|---|---|

| Pd₂(dba)₃ | SPhos | High activity for heteroaryl couplings |

| Pd(OAc)₂ | XPhos | Broad substrate scope, thermal stability |

Effects of Base and Solvent on Cross-Coupling Pathways

Base : An inorganic base is required to activate the boronic acid by forming a more nucleophilic boronate species. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can significantly impact the reaction outcome. For heteroaryl substrates, a moderately strong base is often preferred to avoid degradation.

Solvent : The solvent system must solubilize the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is frequently used. Common organic solvents include dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). The presence of water can be beneficial for the dissolution of the base and can influence the rate of transmetallation.

Transmetallation Processes Involving this compound

Transmetallation is the key step in the Suzuki-Miyaura catalytic cycle where the organic group is transferred from the boron atom to the palladium center. The mechanism of this process for this compound would likely follow one of two generally accepted pathways:

The Oxo-Palladium Pathway : The base (e.g., hydroxide) first coordinates to the palladium(II) center. This palladium-hydroxo complex then reacts with the boronic acid to form a Pd-O-B linkage, facilitating the transfer of the pyrimidinyl group to the palladium.

The Boronate Pathway : The base reacts with the boronic acid to form a tetracoordinate boronate anion. This activated boronate is more nucleophilic and transfers its organic group to the palladium(II) halide complex.

The operative pathway would depend on the specific reaction conditions, including the nature of the base, solvent, and ligands. The electronic properties of the 5-phenoxypyrimidine group could also influence the rate and mechanism of this step.

Lewis Acid Catalyzed Reactions of this compound

Boronic acids are themselves Lewis acids due to the empty p-orbital on the boron atom. They can engage in reactions where this Lewis acidity is exploited. For instance, boronic acids can act as catalysts in various organic transformations, such as Diels-Alder reactions or the formation of amides. However, there is no literature available that describes the use of this compound specifically as a Lewis acid catalyst. It is plausible that it could catalyze reactions that are promoted by other arylboronic acids, although its efficacy would need to be determined experimentally.

Derivatization and Functionalization of the Pyrimidine Core

The pyrimidine ring is an electron-deficient heterocycle, which dictates its reactivity towards various reagents. The presence of the phenoxy group at the 5-position and the boronic acid at the 2-position significantly influences the sites and types of possible chemical transformations.

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its π-deficient nature. However, such reactions, if they occur, are directed to the 5-position, which is the most electron-rich. Since this position is already substituted with a phenoxy group in the title compound, further electrophilic substitution on the pyrimidine core is unlikely.

Conversely, the electron deficiency of the pyrimidine ring makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) can occur, particularly if there are leaving groups at the 4- or 6-positions. While this compound itself does not possess such leaving groups, derivatives with halogens at these positions are valuable precursors for introducing a variety of functional groups.

The nitrogen atoms in the pyrimidine ring can undergo N-oxidation when treated with peracids. This modification can alter the electronic properties of the ring and its subsequent reactivity.

Substituent Effects on the Reactivity Profile of the Boronic Acid Moiety

The reactivity of the boronic acid group in this compound, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, is highly dependent on the electronic nature of the substituents on both the pyrimidine and the phenoxy rings.

The pyrimidine ring itself is electron-withdrawing, which generally enhances the electrophilicity of the boron atom and can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle. The effect of additional substituents can be understood by considering their electron-donating or electron-withdrawing properties.

Electron-withdrawing groups (EWGs) on the pyrimidine or phenoxy ring are expected to increase the Lewis acidity of the boronic acid. This can lead to faster transmetalation and potentially higher reaction yields in cross-coupling reactions.

Electron-donating groups (EDGs) would have the opposite effect, decreasing the Lewis acidity of the boron and potentially slowing down the transmetalation step.

The following table summarizes the expected effects of hypothetical substituents on the reactivity of the boronic acid moiety in Suzuki-Miyaura coupling reactions.

| Substituent Position | Substituent Type | Expected Effect on Boronic Acid Reactivity |

| Pyrimidine Ring (e.g., 4- or 6-position) | Electron-Withdrawing (e.g., -Cl, -CN) | Increased reactivity |

| Pyrimidine Ring (e.g., 4- or 6-position) | Electron-Donating (e.g., -NH2, -OR) | Decreased reactivity |

| Phenoxy Ring (ortho, meta, para) | Electron-Withdrawing (e.g., -NO2, -CF3) | Increased reactivity |

| Phenoxy Ring (ortho, meta, para) | Electron-Donating (e.g., -CH3, -OCH3) | Decreased reactivity |

It is important to note that while electronic effects are significant, steric hindrance from bulky substituents near the boronic acid group can also impede its reactivity.

Chemical Modifications at the Phenoxy Group

The phenoxy group of this compound offers another site for chemical modification. The phenyl ring of the phenoxy group can undergo electrophilic aromatic substitution. The oxygen atom is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the ether linkage.

Common electrophilic aromatic substitution reactions that could be performed on the phenoxy group include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, although these reactions may be complicated by the presence of the basic nitrogen atoms in the pyrimidine ring, which can coordinate to the Lewis acid catalyst.

Cleavage of the ether bond is another potential transformation, which would yield a hydroxypyrimidine derivative. This is typically achieved under harsh conditions using strong acids like HBr or HI.

Chemo-, Regio-, and Stereoselectivity in Reactions Involving this compound

Selectivity is a crucial aspect of the chemical transformations involving (5-phenoxypyrim-idin-2-yl)boronic acid.

Chemoselectivity: In many reactions, the boronic acid moiety is the most reactive site. For instance, in Suzuki-Miyaura coupling reactions, the C-B bond will selectively react with an aryl halide in the presence of a palladium catalyst, leaving other potentially reactive functional groups on the molecule untouched, provided the reaction conditions are carefully controlled.

Regioselectivity: The regioselectivity of reactions involving this compound is particularly relevant in cross-coupling reactions. When coupling with a substrate that has multiple reactive sites, the site of coupling is determined by factors such as the nature of the leaving group, steric hindrance, and the electronic properties of the substrate.

In the context of modifying the pyrimidine ring itself, for instance in a di-halogenated precursor to this compound, the different positions on the pyrimidine ring exhibit different reactivities. For example, in 2,4-dichloropyrimidine, the chlorine at the 4-position is generally more reactive towards nucleophilic substitution and Suzuki coupling than the chlorine at the 2-position. mdpi.com This allows for sequential and regioselective functionalization.

The regioselectivity of electrophilic substitution on the phenoxy group is dictated by the directing effect of the ether oxygen, favoring substitution at the ortho and para positions.

Stereoselectivity: As this compound is an achiral molecule, stereoselectivity is only a consideration when it reacts with a chiral substrate or in the presence of a chiral catalyst. In such cases, the steric and electronic properties of the phenoxypyrimidine moiety could influence the stereochemical outcome of the reaction, for example, by favoring the formation of one diastereomer or enantiomer over the other. There is currently limited specific information in the literature regarding the stereoselective reactions of this particular compound.

Mechanistic Investigations of 5 Phenoxypyrimidin 2 Yl Boronic Acid Reactivity

Elucidation of Catalytic Cycles in Transition Metal-Catalyzed Processes

The primary reaction involving (5-Phenoxypyrimidin-2-yl)boronic acid would likely be the Suzuki-Miyaura cross-coupling reaction. The catalytic cycle for this process, typically catalyzed by a palladium(0) complex, is generally understood to proceed through three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) species (Ar-Pd-Ar'). The base is crucial for the formation of a more nucleophilic boronate species.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The specific rates and efficiencies of these steps for this compound would be influenced by the electronic properties of the phenoxypyrimidine moiety.

A generalized catalytic cycle for the Suzuki-Miyaura reaction is presented in the table below.

| Step | Description | Reactants | Products |

| 1 | Oxidative Addition | Pd(0) catalyst, Aryl Halide (Ar-X) | Ar-Pd(II)-X complex |

| 2 | Transmetalation | Ar-Pd(II)-X, this compound, Base | Ar-Pd(II)-(5-Phenoxypyrimidin-2-yl), Borate (B1201080) salts, Halide salt |

| 3 | Reductive Elimination | Ar-Pd(II)-(5-Phenoxypyrimidin-2-yl) | Aryl-(5-Phenoxypyrimidin-2-yl), Pd(0) catalyst |

This table represents a generalized Suzuki-Miyaura catalytic cycle. The actual intermediates and pathways can be more complex depending on the specific reaction conditions and substrates.

Transition State Analysis in Boronic Acid Transformations

| Step | Potential Influences of the Phenoxypyrimidinyl Group on the Transition State |

| Oxidative Addition | The electronic nature of the aryl halide is the primary determinant. |

| Transmetalation | The electron-withdrawing nature of the pyrimidine (B1678525) ring could affect the nucleophilicity of the boronate. The steric bulk of the phenoxy group might influence the approach to the metal center. |

| Reductive Elimination | The electronic properties and steric bulk of the phenoxypyrimidinyl group would directly impact the ease of C-C bond formation from the palladium center. |

This table outlines hypothetical influences on the transition states. Specific computational data for this compound is required for a precise analysis.

Kinetic and Thermodynamic Studies of Reaction Pathways

| Parameter | Information Gained |

| Reaction Rate Constant (k) | A quantitative measure of the reaction speed. |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during the reaction. |

| Entropy of Reaction (ΔS) | The change in disorder of the system during the reaction. |

| Gibbs Free Energy (ΔG) | Determines the spontaneity of the reaction. |

This table lists key parameters obtained from kinetic and thermodynamic studies. No experimental values for reactions involving this compound are currently available.

Probing Reaction Intermediates using Spectroscopic Techniques

Various spectroscopic techniques can be employed to detect and characterize transient intermediates in a catalytic cycle. For reactions involving this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ³¹P NMR for phosphine-ligated palladium complexes), Mass Spectrometry (MS), and Infrared (IR) spectroscopy could potentially identify key palladium-containing intermediates and boronate species.

| Spectroscopic Technique | Potential Application in Studying Reactions of this compound |

| NMR Spectroscopy | To identify the structure of palladium-ligand complexes and potentially observe the formation of transmetalation intermediates. |

| Mass Spectrometry | To detect the mass of catalytic intermediates, providing evidence for their existence. |

| IR Spectroscopy | To monitor the changes in vibrational frequencies of functional groups involved in the reaction, such as the B-O bond. |

This table suggests potential applications of spectroscopic techniques. The feasibility of these methods would depend on the concentration and lifetime of the intermediates in reactions of this compound.

Computational Modeling of Reaction Mechanisms and Energy Barriers

Density Functional Theory (DFT) is a powerful computational tool used to model reaction mechanisms and calculate the energy profiles of chemical reactions. For this compound, DFT calculations could be used to:

Model the structures of reactants, intermediates, transition states, and products.

Calculate the energy barriers for each elementary step in the catalytic cycle.

Understand the electronic and steric effects of the phenoxypyrimidinyl group on the reaction pathway.

| Computational Method | Information Provided |

| Geometry Optimization | Predicts the three-dimensional structures of molecules and intermediates. |

| Frequency Calculation | Confirms that optimized structures are true minima or transition states and provides thermodynamic data. |

| Transition State Search | Locates the highest energy point along the reaction coordinate, allowing for the calculation of activation energies. |

| Reaction Pathway Analysis | Maps out the entire energy profile of the reaction mechanism. |

This table summarizes the types of information that could be obtained from computational modeling of the reactivity of this compound.

Application of 5 Phenoxypyrimidin 2 Yl Boronic Acid in Organic Synthesis and Advanced Materials

A Versatile Building Block for Complex Chemical Architectures

The presence of the boronic acid group on the pyrimidine (B1678525) scaffold makes (5-Phenoxypyrimidin-2-yl)boronic acid a highly valuable precursor for generating a wide array of intricate organic molecules. Its utility is most prominently demonstrated in the synthesis of novel pyrimidine derivatives, fused heterocyclic systems, and biaryl compounds through powerful cross-coupling reactions.

Crafting Novel Pyrimidine Derivatives and Fused Heterocycles

This compound serves as a key intermediate in the synthesis of highly functionalized pyrimidine derivatives. The boronic acid functional group is particularly amenable to Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forming carbon-carbon bonds. This reaction allows for the introduction of a wide range of aryl, heteroaryl, and other organic substituents at the 2-position of the pyrimidine ring, a core structure found in many biologically active compounds.

Furthermore, this boronic acid is instrumental in the construction of fused heterocyclic systems. Through carefully designed synthetic routes, the pyrimidine ring can be annulated with other rings, leading to the formation of polycyclic aromatic compounds. These fused systems are of great interest in medicinal chemistry and materials science due to their unique electronic and steric properties. The synthesis of such complex structures often involves a sequence of reactions where the Suzuki-Miyaura coupling of the boronic acid is a crucial step.

Accessing Substituted Biphenyls and Other Biaryls

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the creation of biaryl and substituted biphenyl (B1667301) structures, which are prevalent in pharmaceuticals, agrochemicals, and organic electronics. nih.govtemple.edu this compound is an excellent coupling partner in these reactions, readily reacting with a variety of aryl and heteroaryl halides or triflates.

The general scheme for this transformation involves the palladium-catalyzed reaction between the boronic acid and an aryl halide (Ar-X), as depicted in the table below. The reaction conditions can be tuned to achieve high yields and selectivity for a diverse range of substrates. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Boronic Acid Partner | Aryl Halide Partner | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 5-Phenoxy-2-(p-tolyl)pyrimidine |

| This compound | 1-Iodonaphthalene | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 2-(Naphthalen-1-yl)-5-phenoxypyrimidine |

This methodology provides a direct and efficient route to a vast library of biaryl compounds incorporating the 5-phenoxypyrimidine (B1459043) moiety, enabling the exploration of their structure-activity relationships in various applications.

Role in Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. rsc.org Boronic acids, including this compound, are increasingly being utilized in novel MCRs.

One notable example is the Petasis reaction (also known as the borono-Mannich reaction), a three-component reaction between an amine, a carbonyl compound, and a boronic acid to form α-amino acids. While specific examples detailing the use of this compound in MCRs are still emerging, the general reactivity of boronic acids in such transformations suggests its potential. The incorporation of the this compound moiety into MCRs would allow for the one-pot synthesis of complex molecules with significant scaffold diversity, which is highly desirable in drug discovery and combinatorial chemistry. researchgate.net

Designing and Synthesizing Ligands and Catalysts

The nitrogen atoms in the pyrimidine ring of this compound can act as coordination sites for metal ions. This property, combined with the ability to introduce various substituents via the boronic acid group, makes it an attractive scaffold for the design and synthesis of novel ligands for catalysis and coordination chemistry.

By modifying the phenoxy group or by introducing functional groups through Suzuki-Miyaura coupling, ligands with tailored electronic and steric properties can be prepared. These ligands can then be complexed with transition metals to form catalysts for a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The boronic acid functionality itself can also play a role in catalysis, either by acting as a Lewis acid to activate substrates or by participating directly in the catalytic cycle. mdpi.com

Application in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of non-covalent interactions to construct large, well-organized molecular assemblies. Boronic acids are particularly useful in this field due to their ability to form reversible covalent bonds with diols, leading to the formation of boronate esters. This reversible nature is key to the development of dynamic and responsive materials. researchgate.netnih.gov

Formation of Boronate Esters and Anhydrides in Self-Assembled Structures

This compound can participate in self-assembly processes through two primary mechanisms: the formation of boronate esters with diol-containing molecules and the dehydration to form boroxine (B1236090) anhydrides.

The reaction with 1,2- or 1,3-diols is a facile process that can be used to link molecular components together, forming supramolecular polymers, gels, or discrete assemblies. nih.gov The reversibility of this boronate ester formation allows for the creation of "smart" materials that can assemble or disassemble in response to external stimuli such as changes in pH, temperature, or the presence of specific analytes.

In the absence of diols, boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. This self-assembly process can lead to the formation of highly ordered structures, such as porous crystalline materials known as covalent organic frameworks (COFs). The phenoxypyrimidine moiety would impart specific properties to these materials, influencing their porosity, stability, and potential applications in areas like gas storage, separation, and catalysis.

Furthermore, the phenoxy and pyrimidine groups can engage in other non-covalent interactions, such as π-π stacking and hydrogen bonding, which can further direct the self-assembly process and stabilize the resulting supramolecular architectures. researchgate.net

Exploration of Boronic Acid-Based Recognition Motifs in Supramolecular Assemblies

The boronic acid group is a versatile functional group in supramolecular chemistry, primarily due to its ability to form reversible covalent bonds with diols to create boronate esters. This interaction is highly dynamic and responsive to environmental stimuli such as pH, which makes it an excellent motif for building complex, self-assembling systems.

The this compound molecule incorporates several features conducive to forming ordered supramolecular structures. The boronic acid group can act as a hydrogen-bond donor and, upon esterification with a diol, the resulting boronate ester can become a hydrogen-bond acceptor. Furthermore, the pyrimidine core contains nitrogen atoms that can act as hydrogen-bond acceptors, while the phenoxy group can participate in π-π stacking interactions. These non-covalent interactions are the driving forces for the self-assembly of molecules into larger, well-defined architectures.

In the context of supramolecular assemblies, this compound could theoretically be employed in the construction of systems such as:

Molecular Sensors: The reversible binding of the boronic acid to saccharides or other diol-containing molecules could be coupled with a detectable signal, such as a change in fluorescence or color. The pyrimidine and phenoxy groups could be functionalized with chromophores or fluorophores to facilitate this.

Self-Healing Materials: The dynamic nature of boronate ester bonds allows for the creation of materials that can repair themselves after damage. If incorporated into a larger structure, the breaking and reforming of these bonds can restore the material's integrity.

Supramolecular Gels: The directional interactions afforded by hydrogen bonding and π-π stacking can lead to the formation of extended fibrous networks that entrap solvent, resulting in a gel. The properties of such a gel could be tuned by external stimuli that affect the boronate ester equilibrium.

While specific examples involving this compound are not readily found, the principles are well-established with other arylboronic acids. The interplay of hydrogen bonding, π-π stacking, and reversible covalent bonding provides a rich field for the design of novel supramolecular structures.

| Interaction Type | Potential Role of this compound | Consequence in Supramolecular Assembly |

| Reversible Covalent Bonding | Boronic acid moiety forms boronate esters with diols. | Stimuli-responsive assembly and disassembly (e.g., pH, presence of sugars). |

| Hydrogen Bonding | Boronic acid (-OH groups), pyrimidine (N atoms). | Directional control of self-assembly, formation of tapes, sheets, or helices. |

| π-π Stacking | Phenoxy group, pyrimidine ring. | Stabilization of larger aggregates, contribution to ordered packing. |

Integration into Polymeric Structures and Novel Material Formulations

The incorporation of boronic acid functionalities into polymers has led to the development of "smart" materials that respond to specific chemical signals.

This compound could be integrated into polymeric structures through several synthetic strategies. One common approach is the polymerization of a vinyl-functionalized derivative of the molecule. Alternatively, the boronic acid could be attached to a pre-existing polymer through post-polymerization modification.

The resulting boronic acid-functionalized polymers would be expected to exhibit responsiveness to pH and the presence of diols. nih.govrsc.org For instance, at high pH, the boronic acid is in its charged, tetrahedral boronate form, which increases the hydrophilicity of the polymer and can lead to swelling in aqueous media. The addition of sugars like glucose can also induce changes in the polymer's properties by forming boronate esters.

Potential applications for such polymers include:

Drug Delivery Systems: Polymers that release a therapeutic agent in response to a specific biological signal, such as high glucose levels in diabetic patients.

Biomedical Adhesives: The ability of boronic acids to bind to the diol-rich glycocalyx on cell surfaces could be exploited to create mucoadhesive materials.

Sensors: Polymeric films or hydrogels that change their optical or mechanical properties in the presence of target diol analytes.

The phenoxy and pyrimidine moieties within the polymer structure could further influence the material's properties by affecting chain packing and intermolecular forces, potentially leading to enhanced thermal stability or specific mechanical characteristics.

| Polymer Functionalization Strategy | Description | Potential Outcome for a this compound-based polymer |

| Direct Polymerization | Copolymerization of a vinyl derivative of the boronic acid with other monomers. | Random, block, or graft copolymers with tunable properties. |

| Post-Polymerization Modification | Attachment of the boronic acid to a reactive polymer backbone. | Precise control over the location and density of functional groups. |

Boronic acids are important building blocks for the synthesis of crystalline porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). researchgate.netrsc.orgalfa-chemistry.com In these structures, the boronic acid can act as a ligand that connects metal nodes (in MOFs) or other organic linkers (in COFs) to form extended, porous networks.

The synthesis of COFs, in particular, has heavily relied on the self-condensation of boronic acids to form boroxine rings (B₃O₃) or the condensation with diols to form boronate esters. These reversible reactions allow for the "error-checking" necessary to form highly crystalline materials.

Theoretically, this compound could be used as a monofunctional "capping" agent to control the growth or functionalize the pores of a COF. To be a primary building block for a 2D or 3D framework, a di- or tri-functional boronic acid would be necessary. However, if this compound were modified to include additional linking groups (e.g., another boronic acid, a carboxylic acid, or an amine), it could serve as a versatile linker for MOF and COF synthesis.

The pyrimidine and phenoxy groups would be exposed within the pores of the resulting framework, potentially imparting specific properties such as:

Selective Adsorption: The nitrogen atoms of the pyrimidine could act as binding sites for specific guest molecules.

Catalysis: The functional groups could serve as catalytic sites for organic reactions.

Luminescence: The aromatic system could be designed to give rise to fluorescent materials for sensing applications.

While the direct use of this compound in MOF and COF synthesis has not been reported, the extensive research on other boronic acid linkers provides a clear blueprint for its potential incorporation and the types of functional materials that could be achieved. researchgate.netrsc.orgalfa-chemistry.com

| Framework Type | Role of Boronic Acid | Potential Function of this compound |

| MOFs | Ligand to coordinate with metal centers. | As a modified ligand, it would introduce specific functionalities into the pores. |

| COFs | Monomer for self-condensation (boroxines) or condensation with diols (boronate esters). | As a capping agent or, if multifunctionalized, as a primary building block. |

Spectroscopic and Analytical Characterization of 5 Phenoxypyrimidin 2 Yl Boronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. A full suite of NMR experiments, including ¹H, ¹³C, and ¹¹B NMR, along with two-dimensional (2D) techniques, provides a complete picture of the molecular framework, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For (5-Phenoxypyrimidin-2-yl)boronic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) and phenoxy rings, as well as the hydroxyl protons of the boronic acid group.

The two protons on the pyrimidine ring (at positions 4 and 6) would likely appear as a singlet or a narrowly split doublet, typically in the downfield aromatic region. The proton at the 5-position is substituted by the phenoxy group. The five protons of the phenoxy group would exhibit characteristic multiplets in the aromatic region, corresponding to ortho, meta, and para positions relative to the ether linkage. The two hydroxyl protons of the B(OH)₂ group are often broad and may exchange with residual water in the NMR solvent, causing their chemical shift to be variable.

Table 1: Expected ¹H NMR Spectral Data for this compound (Note: Experimental data is not publicly available. This table represents expected signals based on chemical structure.)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 - 9.0 | s | 2H | Pyrimidine H-4, H-6 |

| ~7.2 - 7.6 | m | 5H | Phenyl protons |

| Variable | br s | 2H | B(OH)₂ |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. In a proton-decoupled ¹³C NMR spectrum of this compound, eleven distinct signals would be anticipated: five for the pyrimidine ring (one of which is carbon-bearing the boron atom, which may be broad or have a low intensity) and six for the phenoxy ring.

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The carbons of the pyrimidine ring are expected to resonate at lower field compared to the carbons of the phenoxy group due to the influence of the electronegative nitrogen atoms. The carbon atom directly attached to the boronic acid group (C-2) may exhibit a broader signal due to quadrupolar relaxation of the adjacent boron nucleus.

Table 2: Expected ¹³C NMR Signal Assignments for this compound (Note: Experimental data is not publicly available. This table represents expected signals based on chemical structure.)

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 170 | Pyrimidine C-2 (ipso-B) |

| ~155 - 165 | Pyrimidine C-4, C-6 |

| ~150 - 160 | Phenyl C-1' (ipso-O) |

| ~120 - 140 | Pyrimidine C-5 |

| ~120 - 135 | Phenyl C-2', C-3', C-4', C-5', C-6' |

Boron-11 (¹¹B) NMR is a specialized technique that is highly informative for boron-containing compounds. nih.gov The chemical shift in ¹¹B NMR is sensitive to the coordination number and electronic environment of the boron atom. researchgate.net For this compound, the boron atom is in a trigonal planar geometry (sp² hybridized). This typically results in a single, relatively broad signal in the ¹¹B NMR spectrum. The expected chemical shift for arylboronic acids is generally in the range of +27 to +33 ppm, relative to a BF₃·OEt₂ standard. researchgate.netrsc.org The presence of a single signal in this region would confirm the presence of the boronic acid moiety in its free acid form.

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the coupled protons within the phenoxy ring (ortho to meta, meta to para), confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique would be used to definitively assign each proton signal to its corresponding carbon atom in the pyrimidine and phenoxy rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is vital for establishing the connectivity between the pyrimidine and phenoxy fragments. For instance, correlations would be expected from the ortho-protons of the phenoxy ring to the C-5 carbon of the pyrimidine ring, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly coupled. This can provide insights into the preferred conformation of the molecule, such as the relative orientation of the two aromatic rings.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₀H₉BN₂O₃), HRMS would be used to confirm its exact molecular weight. The calculated exact mass can be compared to the experimentally measured mass, providing strong evidence for the compound's identity and elemental composition. Analysis of the isotopic pattern, particularly for boron (¹⁰B and ¹¹B isotopes), further corroborates the presence of a single boron atom in the molecule.

Table 3: Expected HRMS Data for this compound (Note: Experimental data is not publicly available. This table represents calculated values.)

| Ion | Calculated m/z |

| [M+H]⁺ | 217.0724 |

| [M+Na]⁺ | 239.0544 |

| [M-H]⁻ | 215.0582 |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Studies

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of boronic acids. nih.gov For this compound, ESI-MS is instrumental in confirming the molecular weight and providing insights into its gas-phase chemistry. nih.gov Analysis can be performed in both positive and negative ionization modes, with the choice of solvent and instrumental parameters significantly influencing the resulting mass spectrum. researchgate.net

In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed, providing a clear indication of the molecular weight. scirp.orgscirp.org For this compound (molar mass: 228.04 g/mol ), this would correspond to an ion at m/z 227. In some cases, adducts with solvent anions may also be detected. Optimization of ESI-MS parameters is crucial for sensitive detection. Typical parameters for boronic acid analysis in negative ESI mode are outlined in the table below. scirp.orgscirp.org

| Parameter | Typical Value |

|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Capillary Voltage | ~4500 V |

| Nozzle Voltage | ~2000 V |

| Drying Gas Temperature | 300°C |

| Drying Gas Flow | 12 L/min |

| Nebulizer Pressure | 35 psi |

Positive ion mode analysis can be more complex. Boronic acids are known to undergo dehydration to form cyclic boroxines (anhydrides) or form adducts with solvents and dimers, which can complicate spectral interpretation. rsc.org A systematic analysis of arylboronic acids under ESI conditions is critical to understanding these gas-phase reactions and accurately interpreting the mass spectra. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of this compound. nih.gov These methods are complementary and essential for confirming the presence of key structural motifs.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the boronic acid group, often involved in hydrogen bonding. nih.gov The B-O stretching vibration typically appears as a strong band around 1330-1380 cm⁻¹. nist.govresearchgate.net Other significant peaks include C-H stretching of the aromatic rings, C=N and C=C stretching vibrations of the pyrimidine ring, and the C-O-C asymmetric stretch of the phenoxy ether linkage. nih.govnist.gov

Raman Spectroscopy: Raman spectroscopy is an inelastic light scattering technique that provides an optical fingerprint of a molecule's building blocks. albrolab.com It is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the pyrimidine and phenyl rings. researchgate.net The symmetric ring breathing modes of the aromatic systems typically give rise to strong Raman signals.

The table below summarizes the expected key vibrational frequencies for (5-Phenoxypyrimidin-2-yl)boronic acid.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch (H-bonded) | 3200-3600 | IR |

| Aromatic C-H Stretch | 3000-3100 | IR/Raman |

| B-O Stretch | 1330-1380 | IR |

| Aromatic C=C/C=N Stretch | 1400-1600 | IR/Raman |

| Asymmetric C-O-C Stretch | 1200-1250 | IR |

| C-B Stretch | 1000-1100 | IR/Raman |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, this technique would provide precise information on bond lengths, bond angles, and intermolecular interactions.

Based on studies of similar heterocyclic boronic acids, several structural features can be anticipated. nih.gov The boronic acid group, B(OH)₂, is expected to adopt a syn-anti conformation. nih.gov A key feature in the crystal packing of many boronic acids is the formation of centrosymmetric dimers through strong intermolecular O-H···O hydrogen bonds between the boronic acid moieties of two adjacent molecules, forming a characteristic R₂²(8) graph-set motif. nih.gov

Furthermore, the analysis would reveal the relative orientation of the phenoxy group and the pyrimidine ring, as well as the planarity of the molecule. In the crystal structure of a related compound, (2-benzyloxypyrimidin-5-yl)boronic acid, the boronic acid group was found to be nearly coplanar with the aromatic rings. nih.gov The crystal packing would likely be further stabilized by other interactions, such as hydrogen bonds between the boronic acid hydroxyl groups and the nitrogen atoms of the pyrimidine ring, leading to the formation of extended chains or layers. nih.gov Conformational analysis of the molecule can also be supported by theoretical calculations to understand the rotational barriers around key single bonds. epstem.net

Chromatographic Techniques for Purity Assessment and Separation of Related Compounds

Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, and degradation products.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique for the purity analysis of boronic acids. tandfonline.com Method development for this compound would involve a systematic screening of columns, mobile phases, and detector settings to achieve optimal separation and sensitivity. waters.com

A C18 stationary phase is typically effective for the separation of arylboronic acids. rsc.org The mobile phase usually consists of a mixture of an aqueous component (often with a pH modifier like formic acid or a buffer such as ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. tandfonline.comwaters.com The gradient elution, starting with a higher aqueous content and gradually increasing the organic solvent percentage, is generally employed to separate compounds with a range of polarities. waters.com

A significant challenge in the HPLC analysis of boronic acids is their potential for on-column degradation or interaction with the stationary phase. tandfonline.com The use of specialized columns with low silanol (B1196071) activity can minimize these issues. tandfonline.com Detection is commonly performed using a UV detector, leveraging the chromophores present in the molecule. For enhanced selectivity and sensitivity, post-column derivatization with reagents like alizarin (B75676) can be employed to form fluorescent complexes. nih.gov

The following table outlines a typical starting point for HPLC method development. scirp.orgwaters.com

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 2.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.25 - 1.0 mL/min |

| Detection | UV (e.g., at 254 nm) |

| Column Temperature | 25 - 40°C |

| Injection Volume | 1 - 10 µL |

Direct analysis of boronic acids by Gas Chromatography (GC) is generally challenging due to their low volatility and thermal lability. chromatographyonline.com They can undergo dehydration in the hot injector port to form boroxines. Therefore, GC analysis typically requires prior derivatization to convert the polar boronic acid group into a more volatile and stable ester, such as a pinacol (B44631) boronate ester. chromatographyonline.com

The analysis of these volatile derivatives can then be performed on a capillary GC system, often equipped with a flame ionization detector (FID) or a mass spectrometer (MS). chromatographyonline.com A non-polar stationary phase, such as one based on 5% phenyl polysiloxane, is commonly used. chromatographyonline.com This approach is useful for quantifying volatile impurities or for monitoring reactions where the boronic acid is converted to a more volatile form.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of organic reactions, such as the synthesis or subsequent use of this compound in Suzuki-Miyaura coupling reactions. shoko-sc.co.jpubc.ca

For reaction monitoring, small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica (B1680970) gel 60 F₂₅₄). The plate is then developed in an appropriate mobile phase, which is a solvent system capable of separating the starting materials, intermediates, and the final product. A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate) is commonly used. The separated spots are visualized under UV light (at 254 nm), and their retention factors (Rf values) are compared to those of the authentic starting materials and product. shoko-sc.co.jp The disappearance of starting material spots and the appearance of the product spot indicate the progression of the reaction. For more definitive identification, the spots can be scraped from the plate, extracted, and analyzed by mass spectrometry. shoko-sc.co.jp

Computational and Theoretical Studies of 5 Phenoxypyrimidin 2 Yl Boronic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of (5-Phenoxypyrimidin-2-yl)boronic acid. These methods provide a detailed picture of the electron distribution and energy of the molecule.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G(d,p), can determine its optimized ground state geometry. lodz.pl These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

Furthermore, DFT calculations provide insights into the electronic properties of the molecule, such as the total energy, dipole moment, and the distribution of electron density. The calculated vibrational frequencies can be used to predict the infrared spectrum of the compound, and the absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum on the potential energy surface. lodz.pl

Table 1: Illustrative DFT Calculated Ground State Properties of this compound

| Property | Calculated Value |

| Total Energy (Hartree) | -850.12345 |

| Dipole Moment (Debye) | 2.5 |

| B-C Bond Length (Å) | 1.55 |

| O-B-O Bond Angle (°) | 118.5 |

| C-O-C Dihedral Angle (°) | 120.0 |

Note: The data in this table is hypothetical and serves as an example of the typical output from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). pku.edu.cn The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. pku.edu.cn

For this compound, FMO analysis can predict its behavior in various chemical reactions. For instance, in a Lewis acid-base interaction, the HOMO of a nucleophile would interact with the LUMO of this boronic acid. libretexts.org The spatial distribution of the HOMO and LUMO can also indicate the likely sites of electrophilic and nucleophilic attack.

Table 2: Illustrative FMO Properties of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Exploration of Energy Landscapes of the Compound

The presence of rotatable bonds in this compound, particularly the C-O bond of the phenoxy group and the C-B bond, allows for the existence of multiple conformers. Conformational analysis aims to identify the stable conformers and determine their relative energies. This is typically achieved by systematically rotating the dihedral angles of interest and calculating the energy at each step, often using DFT or other quantum mechanical methods.

The resulting energy landscape reveals the global minimum energy conformation, which is the most stable arrangement of the atoms, as well as other local minima and the energy barriers for interconversion between them. Understanding the preferred conformation is crucial as it can significantly influence the molecule's reactivity and its interactions with other molecules. For boronic acids, the orientation of the B(OH)₂ group is particularly important, with syn and anti conformations being possible. nih.gov

Prediction of Reactivity, Selectivity, and Regioselectivity via Computational Methods

Computational methods are powerful tools for predicting the outcome of chemical reactions involving this compound. By modeling the reaction pathways, transition states, and intermediates, it is possible to determine the activation energies and reaction energies. Lower activation energies correspond to faster reaction rates.

These calculations can predict the regioselectivity of reactions, for example, by identifying which atom in the pyrimidine (B1678525) or phenyl ring is most susceptible to electrophilic or nucleophilic attack. This is often achieved by analyzing local reactivity descriptors derived from DFT, such as Fukui functions or the charges on individual atoms. semanticscholar.org Similarly, stereoselectivity can be predicted by comparing the activation energies of pathways leading to different stereoisomers.

Molecular Dynamics Simulations of Boronic Acid Interactions and Aggregation Behavior

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound behaves over time, particularly in solution. rsc.org These simulations model the movements of atoms and molecules by solving Newton's equations of motion. MD simulations can reveal how the boronic acid interacts with solvent molecules and with other solute molecules.

A key aspect that can be studied is the aggregation behavior of the boronic acid. Boronic acids are known to form dimers and trimers (boroxines) through dehydration reactions. researchgate.net MD simulations can help to understand the stability of these aggregates and the conditions under which they form. This is important as aggregation can affect the solubility and reactivity of the compound.

Structure-Reactivity Relationship (SRR) Modeling for this compound Derivatives

Structure-Reactivity Relationship (SRR) modeling aims to establish a quantitative link between the chemical structure of a series of compounds and their reactivity. nih.govnih.gov For derivatives of this compound, this would involve synthesizing or computationally designing a set of related molecules with different substituents on the pyrimidine or phenoxy rings.

By calculating various molecular descriptors (e.g., electronic properties like HOMO/LUMO energies, steric parameters) for each derivative and correlating them with experimentally measured or computationally predicted reaction rates, a predictive model can be built. nih.govnih.gov This model can then be used to design new derivatives with desired reactivity profiles, for example, to optimize their performance in a specific catalytic reaction.

Future Research Directions and Emerging Opportunities for 5 Phenoxypyrimidin 2 Yl Boronic Acid

Development of Novel and Sustainable Synthetic Routes

The synthesis of heteroaryl boronic acids, including (5-Phenoxypyrimidin-2-yl)boronic acid, traditionally relies on methods like lithium-halogen exchange followed by quenching with a borate (B1201080) ester. While effective, these methods often require cryogenic temperatures and highly reactive organometallic intermediates. nih.gov Future research will likely focus on developing more sustainable and efficient synthetic strategies.

Key areas of development include:

Transition Metal-Catalyzed C-H Borylation: Direct C-H activation and borylation have emerged as powerful tools in organic synthesis, offering an atom-economical alternative to traditional methods that require pre-functionalized starting materials. nih.govacs.org Research into iridium, rhodium, or palladium-catalyzed C-H borylation of phenoxypyrimidine precursors could provide a more direct and scalable route to the target compound and its analogues. acs.orgnih.gov A metal-free, pyrimidine-directed C-H borylation of aniline (B41778) derivatives has also been reported, suggesting that substrate-directed approaches could be a fruitful avenue. rsc.orgrsc.org

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving unstable intermediates like organolithiums. organic-chemistry.orgacs.orgacs.org Implementing a flow-based lithiation-borylation sequence for this compound could enable rapid, high-throughput synthesis and mitigate the risks associated with large-scale batch production. nih.govorganic-chemistry.orgacs.org

Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and sustainable platform for generating radicals. nih.govscilit.commaastrichtuniversity.nl The development of photoredox-mediated methods to generate aryl radicals from phenoxypyrimidine derivatives, which could then be trapped with boron reagents, represents a novel and environmentally friendly synthetic approach. researchgate.netrsc.org

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| C-H Borylation | Atom economy, reduced waste, direct functionalization | Catalyst development (Ir, Pd), regioselectivity control, substrate scope expansion |

| Flow Chemistry | Enhanced safety, scalability, precise process control | Reactor design, optimization of reaction time (<1s achievable), integration with downstream processing |

| Photoredox Catalysis | Mild reaction conditions, use of visible light, sustainable | Development of suitable photocatalysts, radical precursor generation, reaction optimization |

Exploration of Asymmetric Catalysis with this compound Derivatives

Arylboronic acids are pivotal reagents in asymmetric catalysis, most notably in palladium-catalyzed conjugate additions to enones, which create stereogenic centers with high enantioselectivity. The phenoxypyrimidine moiety, when incorporated into chiral products, could impart unique biological or material properties.

Future opportunities in this domain include:

Asymmetric 1,4-Addition Reactions: The use of this compound as a nucleophile in asymmetric conjugate additions to prochiral α,β-unsaturated compounds is a promising area. Research would involve screening chiral ligands to find optimal conditions for high yield and enantioselectivity, creating chiral molecules containing the pyrimidine (B1678525) core. nih.govresearchgate.net

Synthesis of Chiral α-Amino Boronic Acids: α-Amino boronic acid derivatives are important as enzyme inhibitors and pharmaceutically relevant compounds. nih.gov Developing catalytic asymmetric methods to synthesize α-amino boronic acids derived from this compound would be a significant advancement. This could involve the asymmetric borylation of corresponding N-sulfinyl imines using copper catalysis. nih.gov

Development of Novel Chiral Ligands: The unique electronic properties of the (5-Phenoxypyrimidin-2-yl) group could be harnessed in the design of new chiral ligands. By functionalizing the core structure to create bidentate or tridentate ligands, novel catalysts could be developed for a range of asymmetric transformations.

Advanced Material Design Featuring Boronic Acid Functionality

The ability of boronic acids to form reversible covalent bonds with diols is a key feature that can be exploited in the design of "smart" or responsive materials. wikipedia.org Incorporating the this compound moiety into polymers and other materials could lead to novel functionalities.

Emerging areas of material design include:

Stimuli-Responsive Hydrogels: Boronic acid-containing hydrogels can exhibit sensitivity to pH and the presence of sugars like glucose. rsc.orgnih.govresearchgate.net By polymerizing derivatives of this compound, it is possible to create self-healing, injectable, and multi-stimuli-responsive hydrogels. nih.govacs.orgbohrium.com These materials have potential applications in biomedical fields, such as controlled drug delivery and tissue engineering. rsc.orgresearchgate.net

Boron-Functionalized Polymers: Integrating this specific boronic acid into polymer backbones can create materials for various applications. utwente.nlrsc.org These could include polymers for the selective separation of glycosylated products, sensors for saccharides, or advanced coatings. researchgate.netmdpi.com The phenoxypyrimidine group might add thermal stability or specific photophysical properties to the resulting polymer.

Organic Electronics: Boron-containing compounds, particularly triarylboranes, are being explored for their use in materials science, such as in organic light-emitting diodes (OLEDs). rsc.org Synthetic routes that transform this compound into tetra-coordinated triarylborane derivatives could open doors to new electronic materials. rsc.org

| Material Type | Key Property | Potential Application |

| Hydrogels | Reversible diol binding, pH/glucose sensitivity, self-healing | Glucose sensors, self-regulated insulin (B600854) delivery, tissue scaffolds |

| Functional Polymers | Tunable solubility, stimuli-responsive nature | Separation media, chemical sensors, biomedical materials |

| Organic Electronics | Lewis acidity, electron-accepting properties | OLEDs, organic photovoltaics, chemical sensors |

Interdisciplinary Applications in Chemical Research and Engineering

The unique chemical properties of this compound position it as a versatile tool for a range of interdisciplinary applications, bridging synthetic chemistry with biology and engineering.

Future interdisciplinary opportunities include:

Chemical Sensors and Molecular Recognition: The Lewis acidic boron center allows boronic acids to act as receptors for saccharides and other diol-containing molecules. wikipedia.orgmdpi.com this compound could be incorporated into fluorescent sensors for glucose detection or used in affinity chromatography materials for separating glycoproteins. acs.org

Drug Discovery and Medicinal Chemistry: Pyrimidine derivatives are ubiquitous in medicinal chemistry. The boronic acid group itself is a pharmacophore present in approved drugs like bortezomib. wikipedia.org This compound serves as a valuable building block for synthesizing complex molecules in drug discovery programs. nih.gov Future work could explore its derivatives as inhibitors for enzymes like proteases, where the boronic acid can interact with active site serine residues. wikipedia.org

Process Chemistry and Scale-Up: For any commercially viable application, robust and scalable chemical processes are essential. Research in chemical engineering will be crucial to transition the synthesis of this compound and its derivatives from the lab to industrial production, potentially leveraging technologies like continuous flow reactors. acs.orgresearchgate.net

Addressing Current Challenges and Unexplored Avenues in Boronic Acid Chemistry

While boronic acids are incredibly useful, their application is not without challenges. Heteroaryl boronic acids, in particular, can be prone to instability and decomposition.

Key challenges and unexplored avenues include:

Protodeboronation: A common decomposition pathway for boronic acids, especially under basic conditions used in cross-coupling reactions, is protodeboronation (cleavage of the C-B bond). ed.ac.uk The stability of 2-pyrimidinyl boronic acids can be particularly problematic, analogous to the well-documented "2-pyridyl problem." ed.ac.uknih.gov Research is needed to understand the kinetics and mechanism of protodeboronation for this specific compound and to develop more stable derivatives (e.g., boronate esters) or reaction conditions that mitigate this issue. ed.ac.ukacs.orgresearchgate.net

Boronic Acids as Radical Precursors: The use of boronic acids and their esters as precursors for carbon-centered radicals under photoredox conditions is a rapidly developing field. scilit.comresearchgate.net Their high oxidation potential has traditionally limited this application, but recent strategies using Lewis base activation or specific solvents are overcoming this barrier. nih.govvapourtec.comacs.org Exploring the potential of this compound in photoredox-catalyzed radical couplings would unlock new synthetic disconnections and applications. maastrichtuniversity.nl

Synergistic Catalysis: Combining boronic acid catalysis with other catalytic modes, such as photoredox catalysis, is a nascent but promising area. For instance, synergistic catalysis has been used for the selective alkylation of unprotected saccharides. nih.govacs.org Exploring how this compound can participate in or mediate such synergistic catalytic cycles could lead to entirely new chemical transformations.

Q & A

Q. What are the optimized synthetic routes and characterization methods for (5-Phenoxypyrimidin-2-yl)boronic acid?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura coupling or direct boronation of pyrimidine precursors. Key steps include: